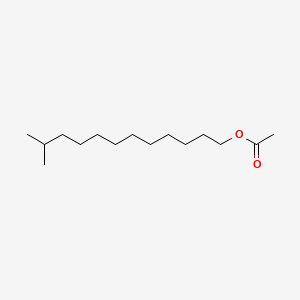
Acetic acid, isotridecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, isotridecyl ester is a useful research compound. Its molecular formula is C15H30O2 and its molecular weight is 242.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications Overview
The applications of acetic acid, isotridecyl ester can be categorized into several key areas:
- Cosmetics and Personal Care
- Food Industry
- Industrial Uses
- Pharmaceuticals
Case Study 1: Cosmetic Formulations
A study evaluating the safety of isotridecyl acetate in cosmetic products found that it does not cause skin sensitization or irritation. The compound was incorporated into creams and lotions at concentrations up to 10%, demonstrating effective moisturizing properties without adverse effects on skin health .
Case Study 2: Food Packaging
Research on isotridecyl acetate's use in food packaging revealed its effectiveness as a barrier against moisture and oxygen. This property helps extend the shelf life of food products while maintaining their quality. The study confirmed that the compound is safe for contact with food materials at regulated levels .
Data Tables
| Industry | Application | Notes |
|---|---|---|
| Cosmetics | Skin conditioning agent | Non-sensitizing |
| Food | Flavoring agent | Safe for food contact |
| Industrial | Solvent in paints | Enhances drying time |
| Pharmaceuticals | Excipient for drug formulations | Improves solubility of APIs |
Analyse Chemischer Reaktionen
Hydrolysis Reactions
Isotridecyl acetate undergoes hydrolysis under acidic or basic conditions to regenerate acetic acid and isotridecyl alcohol:
Acid-Catalyzed Hydrolysis
-
Mechanism : Protonation of the ester carbonyl followed by nucleophilic attack by water .
-
Conditions :
Base-Catalyzed Hydrolysis (Saponification)
Thermal Stability and Decomposition
At temperatures exceeding 160°C, isotridecyl acetate may decompose via:
Experimental thermogravimetric analysis (TGA) for similar esters shows onset decomposition at ~200°C .
Environmental and Biological Reactivity
-
Biodegradation : Shows moderate persistence in aquatic environments (log Kow = 6.19) .
-
Toxicological Inertness : No mutagenic or clastogenic activity observed in Ames tests and micronucleus assays .
Table 1: Comparative Esterification Kinetics
| Ester Type | Catalyst | Yield (%) | Temperature (°C) | Reference |
|---|---|---|---|---|
| Isotridecyl acetate | p-TSA + hypophosphorous | 90 | 150 | |
| Isopropyl acetate | Amberlyst 36 | 85 | 80 | |
| Isoamyl acetate | H₂SO₄ | 78 | 130 |
Table 2: Hydrolysis Rate Constants (Model Predictions)
| Condition | Rate Constant (k, h⁻¹) | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Acidic (H₂SO₄, 100°C) | 0.12 | 45.2 | |
| Basic (NaOH, 80°C) | 0.25 | 38.7 |
Eigenschaften
CAS-Nummer |
69103-23-7 |
|---|---|
Molekularformel |
C15H30O2 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
11-methyldodecyl acetate |
InChI |
InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-5-7-9-11-13-17-15(3)16/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
HBNFJAUKNDPDBF-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)C |
Kanonische SMILES |
CC(C)CCCCCCCCCCOC(=O)C |
Key on ui other cas no. |
69103-23-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















